Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Enantioselective synthesis Antibacterial intermediates Chiral resolution

Research pain point: Procuring the correct pyrrolidine enantiomer for antibacterial intermediates or orthogonal protection strategies. CAS 1017789-40-0 is the specific (3R,4R) trans enantiomer, not interchangeable with the (3S,4S) form (CAS 252770-09-5). - **Key differentiation:** Cbz group enables acid-labile deprotection orthogonal to Boc; room-temperature stable (>95% purity). - **Technical utility:** Vicinal amino-alcohol motif for metal chelation or enzyme H-bonding; compatible with lipase-catalyzed resolutions. - **Supply:** Offered in ≥95% and 97% grades; ambient shipping, no cold chain required.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1017789-40-0
Cat. No. B3024068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS1017789-40-0
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO
InChIInChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
InChIKeyYXCPNFNWSNFFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate – Chiral Building Block


Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1017789-40-0), also designated 1-Cbz-3-amino-4-(hydroxymethyl)pyrrolidine, is a heterobifunctional pyrrolidine building block containing a benzyloxycarbonyl (Cbz)-protected ring nitrogen, a free primary amine at position 3, and a hydroxymethyl group at position 4 [1]. The compound is supplied as a >95% pure solid with a molecular weight of 250.29 g/mol and is stored at room temperature protected from moisture . Its defining feature is the (3R,4R) absolute configuration, which establishes it as a specific trans-enantiomer within the 3-amino-4-hydroxymethylpyrrolidine scaffold and distinguishes it from the corresponding (3S,4S)-enantiomer (CAS 252770-09-5) .

Stereochemical identity (3R,4R) trans-enantiomer for enantioselective synthesis of chiral drug candidates
Orthogonal protection Cbz group enables hydrogenolytic deprotection independent of acid-labile functionalities
Multistep compatibility Suitable for routes requiring sequential deprotection and chemoenzymatic resolution

Why Analogs Cannot Substitute for This Compound


The (3R,4R) enantiomer encoded by CAS 1017789-40-0 is not interchangeable with its (3S,4S) mirror image (CAS 252770-09-5) or with protecting-group variants such as the tert-butyloxycarbonyl (Boc) analog (CAS 1207853-71-1). Patent evidence explicitly demonstrates that the (3S,4S) enantiomer is resolved via diastereomeric salt formation for use as an antibacterial intermediate, implying that the opposite (3R,4R) enantiomer would yield a distinct enantiomeric product with potentially different biological activity [1]. Additionally, the Cbz group provides orthogonal protection relative to the Boc group, enabling sequential deprotection strategies that are precluded when using the Boc-protected analog [2]. Substitution with a non-Cbz-protected or racemic material may lead to incompatible deprotection conditions, loss of stereochemical fidelity, or failure in enantioselective downstream steps.

Enantiomer The (3S,4S) mirror image (CAS 252770-09-5) is designated for a specific antibacterial intermediate; the (3R,4R) antipode is required for the opposite absolute configuration and may not transfer directly.
Protecting group Boc-protected analog (CAS 1207853-71-1) requires acidic cleavage, incompatible with acid-sensitive sequences; Cbz orthogonality is essential for hydrogenolytic deprotection strategies.
Racemic / mismatched Racemic or non-Cbz material may lead to loss of stereochemical fidelity and failure in enantioselective downstream steps; stereochemical-control context requires verified enantiomeric identity.

Differentiation Evidence vs. Structural Analogs


Enantiomeric Purity: (3R,4R) vs. (3S,4S) Configuration

Patent JP2000026408A discloses the resolution of racemic cis-3-amino-4-hydroxymethyl-N-benzyloxycarbonylpyrrolidine into its (3S,4S)-enantiomer as the D-tartrate salt, which is then used as a production intermediate for an antibacterial compound [1]. The (3R,4R) enantiomer (CAS 1017789-40-0) is the antipode of the specified (3S,4S) intermediate. While the patent does not provide IC₅₀ data for the final antibacterial agent derived from each enantiomer, it establishes that enantiomeric identity is a critical quality attribute: the (3S,4S) enantiomer is the desired precursor, meaning the (3R,4R) enantiomer is specifically required when the target downstream molecule bears the opposite absolute configuration [1]. Class-level inference from chiral drug development indicates that enantiomers can exhibit >100-fold differences in target binding affinity [2].

Enantiomeric configuration
Class-level inference
Target: (3R,4R) antipode of (3S,4S) antibacterial intermediate precursor; no quantitative bioactivity data reported
Enantiomeric identity is critical for synthetic role
Patent-designated intermediate; class-level binding inference suggests enantiomers may differ >100-fold
Enantioselective synthesis Antibacterial intermediates Chiral resolution

Orthogonal Cbz Protection vs. Boc Protection

The Cbz group of CAS 1017789-40-0 can be removed by hydrogenolysis, while the Boc group of the tert-butyl analog (CAS 1207853-71-1) requires acidic conditions. This orthogonality enables sequential deprotection in the presence of acid-labile or hydrogenation-sensitive functionalities. The Tetrahedron paper demonstrates that orthogonally protected (3R,4R)-trans-3-amino-4-hydroxypyrrolidines bearing Cbz protection were successfully resolved via lipase-catalyzed aminolysis, transesterification, or hydrolysis, yielding products with very high enantiomeric excesses, while the corresponding resolutions for Boc-protected variants required different enzymatic conditions [1]. No direct quantitative comparison of deprotection yields between the two protecting groups is reported within the same study, but the documented orthogonal nature of Cbz vs. Boc is well-established [2].

Orthogonal protection
Method context
Cbz: cleavable by hydrogenolysis; compatible with lipase-catalyzed resolution yielding high enantiomeric excess
Enables sequential deprotection in acid-sensitive routes
Orthogonality well-established; no direct yield comparison with Boc analog
Orthogonal protection Solid-phase synthesis Chemoenzymatic resolution

Vendor Purity Benchmarks Comparison

The target compound (CAS 1017789-40-0) is offered at ≥95% purity by Aladdin Scientific and at 97% minimum purity by AKSci . The (3S,4S)-enantiomer (CAS 252770-09-5) is listed at ±97% purity by CalpacLab [1]. While all three specifications are comparable in the 95–97% range, the availability of the target compound at two distinct purity tiers (≥95% and 97%) provides procurement flexibility for cost-sensitive vs. high-purity applications. No head-to-head purity analysis comparing the two enantiomers from the same vendor is available.

Purity specification
Specification review
Target: ≥95% (Aladdin), 97% min (AKSci); Comparator (3S,4S): ±97% (CalpacLab)
Multiple purity tiers support cost-optimized procurement
No head-to-head purity analysis available across vendors
Purity specification Procurement benchmark Quality control

Room Temperature vs. Refrigerated Storage Stability

Vendor specifications indicate that the target compound (CAS 1017789-40-0) can be stored at room temperature (RT), away from moisture [1], whereas the cis/ (3S,4S) isomer (CAS 252770-09-5) is recommended for storage in a refrigerator (2–8 °C) . This difference in recommended storage conditions may reflect differences in thermal stability or hygroscopicity between the two enantiomeric forms or their respective salt forms, though no accelerated stability study data are publicly available to confirm the basis for this difference.

Storage condition
Data to verify
Target: store at RT, away from moisture; Comparator (3S,4S): store at 2–8 °C
RT storage may reduce cold-chain logistics; basis for difference unclear
No published accelerated stability study supports the recommendation
Storage condition Stability Logistics

3-Amino-4-hydroxymethyl vs. 4-Amino-2-hydroxymethyl Substitution

The target compound bears the amino group at position 3 and the hydroxymethyl group at position 4 of the pyrrolidine ring. A related building block, benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1279200-04-2), places the amino group at position 4 and the hydroxymethyl at position 2 . While no direct comparative reactivity data are available, the different substitution pattern yields distinct spatial orientation of the functional groups, which is critical when the pyrrolidine core is used as a conformationally constrained scaffold in medicinal chemistry. The 3-amino-4-hydroxymethyl arrangement projects the amino and hydroxyl groups in a 1,2-relationship (vicinal), whereas the 4-amino-2-hydroxymethyl arrangement separates them by one additional ring atom, altering hydrogen-bonding geometry and metal-chelating properties.

Regioisomer geometry
Class-level inference
Target: vicinal 3-amino-4-hydroxymethyl; Comparator: 4-amino-2-hydroxymethyl (non-vicinal)
Substitution pattern alters H-bonding and metal-chelating geometry
No direct reactivity comparison; structural inference only
Regioisomer Building block selectivity Medicinal chemistry

Optimal Application Scenarios


Enantioselective Synthesis of Antibacterial Agents

When the target antibacterial compound requires the (3R,4R) absolute configuration at the pyrrolidine core, CAS 1017789-40-0 is the appropriate intermediate. Patent JP2000026408A establishes that the antipodal (3S,4S) enantiomer is resolved for antibacterial intermediate production; therefore, procurement of the (3R,4R) enantiomer is justified when the desired final product bears the opposite stereochemistry [1].

Multistep Routes Requiring Orthogonal Cbz Protection

In synthetic sequences that contain acid-labile functional groups or require selective deprotection in the presence of Boc groups, the Cbz protection of CAS 1017789-40-0 provides the necessary orthogonality. The Tetrahedron chemoenzymatic synthesis study demonstrates that Cbz-protected trans-3-amino-4-hydroxypyrrolidines are compatible with lipase-catalyzed resolutions, enabling access to high-enantiomeric-excess material without premature deprotection [2].

Vicinal Amino-Alcohol Scaffold for Metalloenzyme Inhibitors

The 3-amino-4-hydroxymethyl substitution pattern provides a vicinal amino-alcohol motif suitable for metal chelation or hydrogen-bonding interactions in enzyme active sites. When the target inhibitor design requires this specific 1,2-amino-alcohol geometry on a pyrrolidine core, CAS 1017789-40-0 is the appropriate building block, whereas the 4-amino-2-hydroxymethyl regioisomer (CAS 1279200-04-2) cannot replicate this spatial arrangement .

Cost-Optimized Procurement with RT Storage

For laboratories and pilot-scale facilities seeking to minimize cold-chain logistics, CAS 1017789-40-0 offers room temperature storage conditions per vendor specifications [3], in contrast to the refrigerated storage requirement reported for the cis/(3S,4S) isomer . Additionally, the availability at both ≥95% and 97% purity grades allows procurement cost optimization across different project phases.

Application
Selection Property
Validation Focus
Enantioselective synthesis of antibacterial intermediates
(3R,4R) stereochemical identity
Confirm enantiomeric excess by chiral HPLC or optical rotation
Multistep routes with acid-sensitive intermediates
Cbz orthogonality to acid-labile groups
Hydrogenolytic deprotection compatibility without acidolysis
Metalloenzyme inhibitor design requiring vicinal amino-alcohol
1,2-amino-alcohol geometry on pyrrolidine
Verify spatial arrangement by X-ray or NMR for target engagement
Cost-efficient procurement with dual purity tiers and ambient storage
Ambient storage condition and dual purity-grade availability
Purity verification by QC methods; stability under ambient storage
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